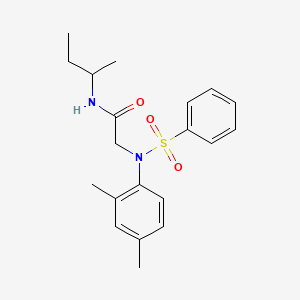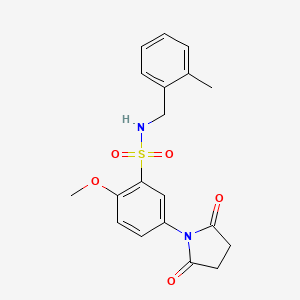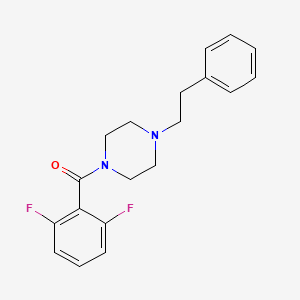![molecular formula C15H14N2O4S B4919899 2-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4919899.png)
2-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the sulfonyl-containing tetrahydroisoquinoline family, which has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and proteins involved in cancer, inflammation, and neurodegenerative disorders. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. Furthermore, it has been reported to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also reduces the levels of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress. Furthermore, it has been reported to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high potency and selectivity. It has been reported to exhibit activity at low concentrations and is selective towards its target enzymes and proteins. Additionally, it has good solubility in both aqueous and organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the research on 2-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One of the areas of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its full potential as a therapeutic agent. Finally, the development of novel drug delivery systems for this compound can enhance its efficacy and reduce its potential toxicity.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its synthesis method is simple and efficient, and it exhibits high potency and selectivity towards its target enzymes and proteins. However, its potential toxicity at high concentrations needs to be taken into consideration. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent analogs for therapeutic use.
Applications De Recherche Scientifique
2-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has shown potential therapeutic applications in various diseases. It has been reported to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(3-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)14-6-3-7-15(10-14)22(20,21)16-9-8-12-4-1-2-5-13(12)11-16/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJFWVBPVWFWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4919823.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4919825.png)

![N-(3-chlorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4919838.png)

![8-[(2-butyl-1H-imidazol-4-yl)methyl]-3-isopropyl-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4919851.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4919862.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4919871.png)
![ethyl 3-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B4919875.png)
![2-({1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4919879.png)
![ethyl 2-({[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B4919883.png)

![1-(3-chlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4919891.png)
![3-[(dimethylamino)methyl]-4-methoxybenzoic acid](/img/structure/B4919910.png)
